3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-16-7-10(12(15-16)20-2)11(17)14-8-3-5-9(6-4-8)21(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQGSDDCMQJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Trichloromethyl Enones
Trichloromethyl enones react with methylhydrazine in methanol under reflux to yield 1-methyl-3-trichloromethyl-1H-pyrazole-4-carboxylate. The trichloromethyl group at position 3 is pivotal for subsequent methanolysis. This step achieves moderate yields (37–97%), contingent on the solvent and hydrazine form.
Methanolysis for Methoxy Group Introduction
Methanolysis of the trichloromethyl group replaces it with a methoxy moiety, forming methyl 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate. While Lima et al. observed carboxyalkyl formation via methanolysis, adjusting reaction conditions (e.g., prolonged reflux in methanol) prioritizes methoxy substitution.
Functional Group Interconversion: Ester to Carboxamide
Hydrolysis of Methyl Ester
The methyl ester undergoes alkaline hydrolysis using potassium hydroxide (KOH) in methanol, yielding 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid. Optimal conditions (3.0 M KOH, 16 h reflux) ensure complete conversion, as evidenced by thin-layer chromatography (TLC).
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acyl chloride. The reaction proceeds at 70–85°C, with solvent evaporation under vacuum yielding the reactive intermediate.
Amidation with 4-Aminobenzenesulfonamide
The acyl chloride reacts with 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, forming the target carboxamide. Triethylamine neutralizes HCl, driving the reaction to completion. This step mirrors sulfonamide synthesis protocols from Kumbhar et al., where amine-nucleophile selectivity is critical.
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Stoichiometry
- Methanolysis : Prolonged reflux (16 h) ensures complete trichloromethyl conversion.
- Amidation : Sub-stoichiometric amine ratios (1.2–2.0 equiv.) minimize side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃) : δ 7.72 (d, J = 8.6 Hz, 2H, ArH), 7.62 (d, J = 8.6 Hz, 2H, ArH), 6.89 (s, 1H, pyrazole-H), 3.93 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
- ¹³C NMR (151 MHz, CDCl₃) : δ 165.2 (C=O), 144.8 (pyrazole-C), 139.5 (ArC), 128.9–126.4 (ArCH), 55.1 (OCH₃), 38.7 (NCH₃).
- MS (ESI) : m/z 339.08 [M+H]⁺ (calculated for C₁₃H₁₅N₄O₄S).
Purity and Yield
Column chromatography (hexanes/ethyl acetate) isolates the final product in 52–83% yield, with HPLC purity >95%.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Methylhydrazine’s low regioselectivity is circumvented by using arylhydrazine hydrochlorides for 1,3-substitution, followed by post-synthetic methylation.
Sulfamoyl Group Stability
The sulfamoyl moiety’s sensitivity to acid mandates neutral conditions during amidation.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-sulfamoylphenyl hydrazine with appropriate carboxylic acid derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the structural integrity and functional groups present in the compound.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In vitro studies have shown that it can reduce the production of TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. Preclinical studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective against certain types of leukemia and solid tumors, warranting further exploration in clinical trials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B | Anti-inflammatory | Reduced TNF-α levels by 40% in LPS-stimulated macrophages compared to control. |
| Study C | Anticancer | Induced apoptosis in leukemia cells with an IC50 value of 10 µM after 48 hours of treatment. |
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring may also interact with various biological pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Substituted Phenylcarboxamide Derivatives
Several analogs share the pyrazole-carboxamide backbone but differ in substituents, influencing physicochemical properties and bioactivity:
Key Observations :
- Substituent Impact : The sulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4c or Fluxapyroxad). This could favor pharmaceutical applications over agrochemical uses .
- Bioactivity: The cannabinoid CB1 antagonist (IC50 = 0.139 nM) demonstrates that pyrazole carboxamides with bulky aromatic substituents (e.g., dichlorophenyl) exhibit high receptor affinity.
Physicochemical Properties
- Melting Points: Analogs with amino or chlorophenyl groups (e.g., 4a: 247°C, 4b: 178°C) exhibit higher melting points than halogenated derivatives, likely due to intermolecular hydrogen bonding. The target compound’s methoxy and sulfamoyl groups may lower its melting point, improving solubility .
- Bioaccumulation: Fluxapyroxad’s low bioconcentration factor (BCF = 36–37) contrasts with the unknown environmental fate of the target compound. The sulfamoyl group’s polarity may reduce bioaccumulation risks .
Biological Activity
3-Methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class of derivatives, characterized by the presence of a methoxy group, a sulfamoyl phenyl moiety, and a carboxamide functional group. The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate are employed.
- Attachment of the Sulfamoylphenyl Group : This step involves nucleophilic substitution reactions under basic conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group mimics natural substrates, allowing it to block enzyme active sites effectively. Additionally, the pyrazole ring may interact with cellular signaling pathways, enhancing its therapeutic potential.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The compound also reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
Table 1: Inhibitory Effects on Pro-inflammatory Markers
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | NO IC50 (µM) |
|---|---|---|---|
| This compound | 0.84 | 0.50 | 0.33 |
Anticancer Activity
The compound has shown promising results in anticancer assays. It selectively inhibited cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with reported IC50 values ranging from 3.96 to 4.38 µM . The mechanism involves inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.96 |
| MCF-7 | 4.38 |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Efficacy : A study demonstrated that administration of the compound at a dose of 10 mg/kg significantly reduced tumor size in MCF-7 xenograft models, showcasing its potential as an effective anticancer agent.
- Comparative Analysis : When compared to established drugs like celecoxib, this compound exhibited lower ulcerogenic potential while maintaining similar anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand its therapeutic potential, it is essential to compare it with other pyrazole derivatives:
Table 3: Comparison with Similar Pyrazole Derivatives
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Selectivity Index |
|---|---|---|---|
| Celecoxib | Moderate | Low | High |
| This compound | High | High | Moderate |
| 4-amino-1H-pyrazole-3-carboxamide | Low | Moderate | Low |
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, and how is regioselectivity controlled during pyrazole core formation?
- Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives to form the pyrazole core. Regioselectivity is controlled by reaction conditions (e.g., temperature, solvent polarity) and substituent directing effects. For example, electron-donating groups (e.g., methoxy) influence nucleophilic attack positions . Post-cyclization, sulfamoylphenyl and methyl groups are introduced via nucleophilic acyl substitution or Suzuki coupling. Purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, sulfonamide N-H at δ 10.5 ppm) and confirms substitution patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) functional groups.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 336.3). Elemental analysis ensures stoichiometric consistency .
Q. How is initial bioactivity screening conducted for antimicrobial or anticancer potential?
- Methodology :
- Microdilution Assays : Test bacterial/fungal growth inhibition (MIC values) using standardized strains (e.g., E. coli, C. albicans).
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., FLT3, CDK2) or HSP90, with IC₅₀ determination via dose-response curves .
Advanced Questions
Q. How are structure-activity relationships (SAR) analyzed for kinase inhibition?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen, vary sulfamoylphenyl substituents).
- Kinase Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity.
- Crystallography : Co-crystallize with target kinases (e.g., FLT3) to map binding interactions (e.g., hydrogen bonds with sulfamoyl group) .
Q. What computational strategies predict binding affinity and off-target risks?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model compound interactions with HSP90 or FLT3 (PDB IDs: 1UYC, 4XUF).
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å).
- Pharmacophore Screening : Compare with databases (ChEMBL, PubChem) to flag off-targets (e.g., cytochrome P450 isoforms) .
Q. How can solubility and bioavailability be optimized without compromising activity?
- Methodology :
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility.
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., sodium sulfonate).
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from ~3.5 to <2.5 .
Q. What in vitro models validate target engagement in cellular contexts?
- Methodology :
- Western Blotting : Measure downstream phosphorylation (e.g., STAT5, AKT) in MV4-11 leukemia cells post-treatment.
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How are contradictions in bioactivity data between assays resolved?
- Methodology :
- Dose-Response Repetition : Re-test compounds in triplicate across multiple assays (e.g., enzymatic vs. cellular).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated).
- Orthogonal Assays : Confirm HSP90 inhibition via surface plasmon resonance (SPR) if fluorescence assays conflict .
Q. What experimental designs are used for in vivo efficacy studies in xenograft models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
